3-((4-Phenoxyphenyl)imino)indolin-2-one
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Overview
Description
“3-((4-Phenoxyphenyl)imino)indolin-2-one” is a chemical compound with the molecular formula C20H14N2O2 and a molecular weight of 314.344. It is a derivative of indolin-2-one, which is a type of indole .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, in the case of 3-(4-Hydroxy-phenyl-imino)indolin-2-one, the dihedral angle between the indole and benzene rings is 61.63° . The molecules are linked into dimers by N-H⋯O hydrogen bonds, generating rings of graph-set motif R(2)(2)(8). The dimers are further connected into a three-dimensional network by O-H⋯O and C-H⋯O hydrogen bonds .Scientific Research Applications
Spectrophotometric Analysis
One study details the preparation of a related compound, 3-((2-Hydroxyphenyl)imino)indolin-2-one, by reacting isatin with 2-aminophenol. This compound, when forming a complex with nickel, exhibits a distinct violet color, suggesting its potential as a spectrophotometric agent for nickel(II) ion detection (Braa Waled Al- Mofti & Abdulkder Al- Azrak, 2021).
Synthetic Applications
Research into the facile synthesis of (E)-3-(arylimino)indolin-2-one derivatives using environmentally benign organic acids highlights the compound's relevance in creating biologically significant scaffolds. This synthesis occurs under mild conditions, showcasing the utility of 3-((4-Phenoxyphenyl)imino)indolin-2-one derivatives in pharmaceutical and organic chemistry (G. Kaur et al., 2019).
Pharmaceutical and Biological Activity
Several studies have synthesized and evaluated analogs of this compound for their anticancer properties. Notably, certain analogs displayed significant in vitro cytotoxicity against various human tumor cell lines, suggesting their potential as leads for anticancer drug development (Narsimha R Penthala et al., 2010).
Corrosion Inhibition
In the context of corrosion inhibition, a derivative of isatin, 3-((3-acetylphenyl)imino)indolin-2-one, in combination with zinc oxide nanoparticles, has demonstrated significant efficacy in protecting mild steel against corrosion in hydrochloric acid environments. This highlights its potential application in industrial corrosion prevention (B. T. S. Al-Mosawi et al., 2020).
Antimicrobial and Antioxidant Activities
Another study focused on the microwave-assisted synthesis of 1-Benzyl-3-[(4-Methylphenyl)Imino]-Indolin-2-One and its Co(II) complex, evaluating their antimicrobial and antioxidant activities. The compound and its complex exhibited significant bioactivity, including high zones of inhibition against certain bacteria and fungi, alongside potent free radical scavenging abilities (A. A. Ikotun & T. Omolekan, 2019).
Mechanism of Action
Target of Action
It is known that similar indolin-2-one derivatives have shown anti-inflammatory activity by interacting with inflammatory cytokines such as interleukin (il)-6 and tumor necrosis factor (tnf)-α .
Mode of Action
Related indolin-2-one derivatives have been shown to inhibit the production of nitric oxide, a molecule related to inflammation, and suppress the production of tnf-α and il-6 in a concentration-dependent manner .
Biochemical Pathways
3-((4-Phenoxyphenyl)imino)indolin-2-one may affect several biochemical pathways. Similar compounds have been found to inhibit lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways . These pathways play crucial roles in the regulation of immune and inflammatory responses.
Result of Action
Related compounds have shown anti-inflammatory activity, suggesting that this compound may also have potential anti-inflammatory effects .
Properties
IUPAC Name |
3-(4-phenoxyphenyl)imino-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-20-19(17-8-4-5-9-18(17)22-20)21-14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVVEZCXQABURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C3C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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